molecular formula C25H25N3O4 B11110883 N-{2-[(2E)-2-(3-Ethoxy-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide

N-{2-[(2E)-2-(3-Ethoxy-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide

Cat. No.: B11110883
M. Wt: 431.5 g/mol
InChI Key: LYRFRRPIKRQVJV-JVWAILMASA-N
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Description

N-{2-[(2E)-2-(3-Ethoxy-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazone linkage, which is often associated with biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2E)-2-(3-Ethoxy-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide typically involves the condensation of 3-ethoxy-2-hydroxybenzaldehyde with hydrazine derivatives, followed by acylation with 2,2-diphenylacetyl chloride. The reaction conditions often require a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the condensation and acylation steps.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2E)-2-(3-Ethoxy-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine or other reduced forms.

    Substitution: The ethoxy and hydroxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction could produce hydrazine derivatives. Substitution reactions can lead to a variety of functionalized compounds.

Scientific Research Applications

N-{2-[(2E)-2-(3-Ethoxy-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: The compound can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action for N-{2-[(2E)-2-(3-Ethoxy-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The hydrazone linkage may interact with enzymes or receptors, leading to biological effects such as inhibition of microbial growth or modulation of inflammatory pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(2E)-2-(3-Ethoxy-4-hydroxybenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide
  • N-{2-[(2E)-2-(3-Ethoxy-4-propoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide

Uniqueness

N-{2-[(2E)-2-(3-Ethoxy-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H25N3O4

Molecular Weight

431.5 g/mol

IUPAC Name

N-[2-[(2E)-2-[(3-ethoxy-2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide

InChI

InChI=1S/C25H25N3O4/c1-2-32-21-15-9-14-20(24(21)30)16-27-28-22(29)17-26-25(31)23(18-10-5-3-6-11-18)19-12-7-4-8-13-19/h3-16,23,30H,2,17H2,1H3,(H,26,31)(H,28,29)/b27-16+

InChI Key

LYRFRRPIKRQVJV-JVWAILMASA-N

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N/NC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NNC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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